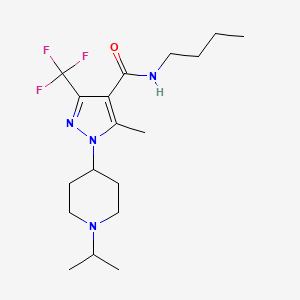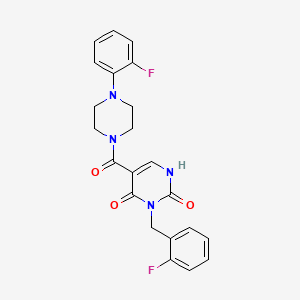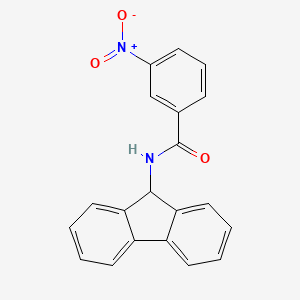![molecular formula C16H16N2O4S2 B2386549 2-[[3-(3-メトキシフェニル)-4-オキソ-6,7-ジヒドロチエノ[3,2-d]ピリミジン-2-イル]スルファニル]酢酸メチル CAS No. 877655-28-2](/img/structure/B2386549.png)
2-[[3-(3-メトキシフェニル)-4-オキソ-6,7-ジヒドロチエノ[3,2-d]ピリミジン-2-イル]スルファニル]酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C16H16N2O4S2 and its molecular weight is 364.43. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
キナゾリン系化合物には、本化合物も含まれ、抗菌活性を示すことが確認されています . 研究者らは、特に細菌株に対する抗菌剤としての可能性を探ってきました。今後の研究では、作用機序を特定し、さまざまな細菌種に対する有効性を評価することが重要です。
抗ウイルス作用の可能性
キナゾリン系化合物が属するインドール誘導体は、さまざまな生物学的用途を持っています。 一部の誘導体は抗ウイルス活性を示します . メチル 2-[[3-(3-メトキシフェニル)-4-オキソ-6,7-ジヒドロチエノ[3,2-d]ピリミジン-2-イル]スルファニル]酢酸の抗ウイルス作用の可能性を調査することは、特にウイルス感染の文脈において有益です。
抗がん特性
キナゾリン系化合物は、その抗がん作用について研究されてきました . 研究者らは、この化合物ががん細胞株に与える影響を調べ、その細胞毒性を評価し、がん抑制に関与する可能性のある経路を調査することができます。
酵素阻害
特定のキナゾリン系誘導体は、酵素阻害活性を示します . メチル 2-[[3-(3-メトキシフェニル)-4-オキソ-6,7-ジヒドロチエノ[3,2-d]ピリミジン-2-イル]スルファニル]酢酸が特定の酵素と相互作用するかどうかを調査することで、その潜在的な治療用途についての洞察を得ることができます。
抗HIV研究
抗HIV薬の重要性を考えると、本化合物がHIVに対して活性を示すかどうかを調査することは有意義です。 研究者らは、ウイルス複製、プロテアーゼ阻害、またはその他の関連する側面への影響を評価することができます .
その他の生物活性
キナゾリン系化合物は、上記以外にもさまざまな生物学的活性が研究されています。これには、抗炎症作用、抗酸化作用、神経保護作用が含まれます。 研究者らは、メチル 2-[[3-(3-メトキシフェニル)-4-オキソ-6,7-ジヒドロチエノ[3,2-d]ピリミジン-2-イル]スルファニル]酢酸がこれらの特性のいずれかを示すかどうかを調査することができます .
作用機序
Target of Action
It is known that quinazolinones, a class of compounds to which this molecule belongs, have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . They have the potential to act as excellent antibacterial , antiviral , anticancer , enzyme inhibitory , anti-HIV and other biologically active agents .
Mode of Action
The biological activity of quinazolinones depends on their structure, which can be altered using different synthetic approaches .
Biochemical Pathways
Given the broad range of biological activities associated with quinazolinones , it can be inferred that multiple pathways could potentially be affected.
Result of Action
Given the potential biological activities associated with quinazolinones , it can be inferred that the compound could have significant effects at the molecular and cellular levels.
特性
IUPAC Name |
methyl 2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-21-11-5-3-4-10(8-11)18-15(20)14-12(6-7-23-14)17-16(18)24-9-13(19)22-2/h3-5,8H,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLFCTFLVQJOLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2386467.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2386468.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2386471.png)
![4-({4-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2386472.png)
![Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2386473.png)

![ethyl 6-(2-methyl-3-nitrobenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2386476.png)


![(3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2386481.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2386482.png)

![N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2386488.png)
